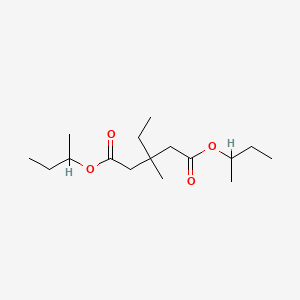
Pentanedioic acid, 3-ethyl-3-methyl-, bis(1-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester is an organic compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a diester derivative of pentanedioic acid, characterized by the presence of ethyl and methyl groups on the pentanedioic acid backbone, and two 1-methylpropyl ester groups.
Preparation Methods
The synthesis of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester typically involves esterification reactions. One common method is the reaction of 3-ethyl-3-methylpentanedioic acid with 1-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 3-ethyl-3-methylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific reaction and conditions .
Comparison with Similar Compounds
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can be compared with other similar compounds such as:
3-Methylpentanedioic acid bis(1-methylpropyl) ester: This compound lacks the ethyl group present in 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester, which can affect its reactivity and physical properties.
3-Ethyl-3-methylpentanedioic acid bis(2-methylpropyl) ester: This compound has a different ester group, which can influence its chemical behavior and applications.
3-Ethyl-3-methylpentanedioic acid bis(1-ethylpropyl) ester: The presence of an ethyl group instead of a methyl group in the ester moiety can lead to variations in its reactivity and use in different industrial applications.
Properties
Molecular Formula |
C16H30O4 |
|---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
dibutan-2-yl 3-ethyl-3-methylpentanedioate |
InChI |
InChI=1S/C16H30O4/c1-7-12(4)19-14(17)10-16(6,9-3)11-15(18)20-13(5)8-2/h12-13H,7-11H2,1-6H3 |
InChI Key |
NQBKJWNKHYLRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(C)(CC)CC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
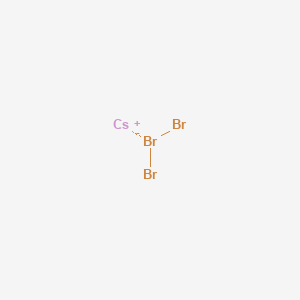
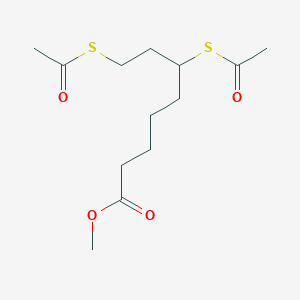

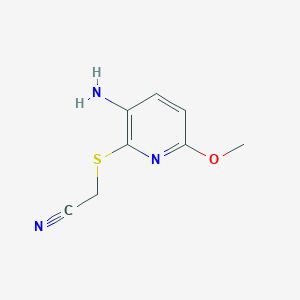
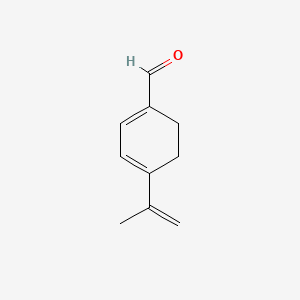
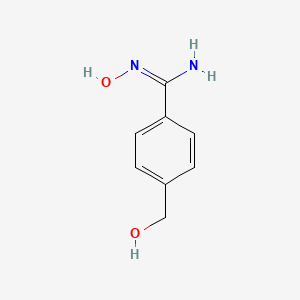
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
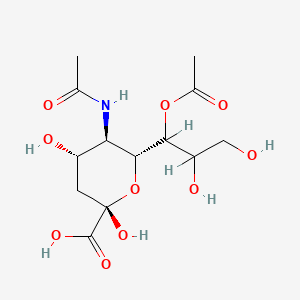
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
